molecular formula C12H20N6O3S B1450599 Daabd-AE CAS No. 913253-56-2

Daabd-AE

Cat. No.: B1450599
CAS No.: 913253-56-2
M. Wt: 328.39 g/mol
InChI Key: QKTBJERNSIEPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Daabd-AE is a chemical compound known for its application in high-performance liquid chromatography (HPLC) derivatization. It is used to enhance the detection and quantification of various analytes, particularly carboxylic acids, in complex biological samples .

Biochemical Analysis

Biochemical Properties

4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole plays a crucial role in biochemical reactions as a derivatization reagent. It interacts with carboxylic acids, forming stable derivatives that can be easily detected and quantified using HPLC or LC-MS/MS techniques. The compound reacts with the carboxyl group of fatty acids, such as pristanic acid, phytanic acid, and very long-chain fatty acids, to form fluorescent derivatives. These derivatives enhance the sensitivity and specificity of the analytical methods, allowing for the accurate quantification of these acids in biological samples .

Cellular Effects

The effects of 4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole on various types of cells and cellular processes are primarily related to its role as a derivatization reagent. By forming stable derivatives with carboxylic acids, the compound facilitates the detection and quantification of these acids in cellular samples. This, in turn, provides valuable insights into cellular metabolism, signaling pathways, and gene expression. The compound does not directly influence cell function but rather aids in the analysis of cellular components .

Molecular Mechanism

The molecular mechanism of 4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole involves its interaction with carboxylic acids. The compound contains functional groups that react with the carboxyl group of fatty acids, forming stable derivatives. This reaction enhances the detection and quantification of these acids in biological samples. The compound does not exhibit enzyme inhibition or activation but rather serves as a tool for the analysis of biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole are stable over time. The compound forms stable derivatives with carboxylic acids, which can be detected and quantified using HPLC or LC-MS/MS techniques. The stability of the compound and its derivatives ensures accurate and reproducible results in biochemical analyses. Long-term effects on cellular function have not been observed, as the compound is primarily used as a derivatization reagent .

Metabolic Pathways

4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole is involved in the metabolic pathways of carboxylic acids. By forming stable derivatives with carboxylic acids, the compound facilitates their detection and quantification in biological samples. This provides valuable insights into the metabolic flux and levels of metabolites in various biological systems. The compound does not directly interact with enzymes or cofactors but rather serves as a tool for the analysis of metabolic pathways .

Transport and Distribution

The transport and distribution of 4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole within cells and tissues are primarily related to its role as a derivatization reagent. The compound is used in trace amounts and forms stable derivatives with carboxylic acids, which are then detected and quantified using HPLC or LC-MS/MS techniques. The compound does not exhibit specific transport or binding interactions but rather facilitates the analysis of carboxylic acids in biological samples .

Subcellular Localization

The subcellular localization of 4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole is not well-defined, as the compound is primarily used as a derivatization reagent. It forms stable derivatives with carboxylic acids, which are then analyzed using HPLC or LC-MS/MS techniques. The compound does not exhibit specific targeting signals or post-translational modifications but rather serves as a tool for the analysis of cellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Daabd-AE involves multiple steps. One common synthetic route includes the reaction of 4-chloro-7-nitrobenzofurazan with 2-(n,n-dimethylamino)ethylamine, followed by reduction and sulfonation steps. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves large-scale reactors and precise control of reaction parameters to achieve the desired product quality. The compound is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Daabd-AE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines .

Scientific Research Applications

Daabd-AE has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(n,n-Dimethylamino)ethylsulfamoyl]-7-(2-aminoethylamino)benzofurazan
  • 7-[(2-Aminoethyl)amino]-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

Uniqueness

Daabd-AE is unique due to its high reactivity and specificity in forming derivatives with carboxylic acids. This makes it particularly valuable in analytical chemistry for the detection and quantification of trace amounts of analytes in complex biological matrices .

Properties

IUPAC Name

7-(2-aminoethylamino)-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N6O3S/c1-18(2)8-7-15-22(19,20)10-4-3-9(14-6-5-13)11-12(10)17-21-16-11/h3-4,14-15H,5-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTBJERNSIEPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNS(=O)(=O)C1=CC=C(C2=NON=C12)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does DAABD-AE enhance the detection of carboxylic acids in LC/ESI-MS/MS?

A: this compound reacts with carboxylic acids to form derivatives that are more easily ionizable under ESI conditions. [, ] This derivatization significantly increases the sensitivity of detection compared to analyzing the underivatized carboxylic acids. [] The improved ionization efficiency allows for the detection of trace amounts of carboxylic acids in complex biological samples.

Q2: What are the advantages of using this compound over other derivatization reagents for carboxylic acid analysis?

A2: this compound offers several advantages:

  • High Sensitivity: Derivatization with this compound leads to a remarkable increase in sensitivity, reaching up to nine orders of magnitude compared to underivatized analytes. []
  • Rapid Reaction: The derivatization reaction with this compound is relatively fast, completing within 30 minutes at 60°C. []
  • Specific Fragmentation: this compound derivatives produce a characteristic fragment ion at m/z 151 in their product ion spectra, corresponding to the (dimethylamino)ethylaminosulfonyl moiety. [] This specific fragmentation pattern aids in the identification and quantification of the derivatized carboxylic acids.

Q3: What types of samples have been successfully analyzed using this compound derivatization for carboxylic acid profiling?

A: this compound has been successfully applied to analyze fatty acid profiles in various biological samples, including:* Rat Plasma: Researchers used this compound to investigate fatty acid composition in rat plasma samples, demonstrating its applicability for preclinical studies. []* Human Plasma: This derivatization method enabled the quantification of 36 different fatty acids in human plasma samples, highlighting its potential for clinical applications, including disease biomarker discovery and nutritional assessments. []

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